1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-
Description
Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis
The pyrrole scaffold is a privileged structural motif in organic and medicinal chemistry due to its widespread presence in natural products and its diverse biological activities. rsc.orgmdpi.comresearchgate.net Pyrrole and its derivatives are integral components of vital biological molecules such as heme, chlorophyll, and vitamin B12. nih.gov In modern organic synthesis, the pyrrole ring serves as a versatile building block for the construction of more complex heterocyclic systems, polymers, and materials. biolmolchem.comresearchgate.net
The inherent reactivity of the pyrrole ring allows for various chemical transformations, including electrophilic substitution, acylation, and nitration, making it a valuable intermediate for creating diverse molecular libraries. nih.gov The combination of different pharmacophores with a pyrrole ring system has led to the development of potent therapeutic agents. rsc.orgrsc.org Marketed drugs containing the pyrrole core exhibit a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govrsc.orgrsc.orgnih.gov The continuous exploration of pyrrole chemistry underscores its enduring importance as a resourceful small molecule in the design and discovery of new functional molecules and pharmaceuticals. rsc.orgbohrium.com
Strategic Importance of Sulfonyl Groups in Organic Chemistry and Molecular Design
The sulfonyl group (R-S(=O)₂-R') is a critical functional group in organic chemistry and molecular design, prized for its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. fiveable.mewikipedia.org These characteristics significantly influence the physical and chemical properties of a molecule, including its reactivity, polarity, and solubility. fiveable.me In medicinal chemistry, the incorporation of a sulfonyl group is a common strategy to enhance a compound's therapeutic profile. nih.govresearchgate.net Sulfonamides, a key class of sulfonyl-containing compounds, are found in a wide array of drugs, including antibacterial agents and diuretics. fiveable.menih.gov
The sulfonyl group can stabilize adjacent carbanions, facilitating certain synthetic transformations, and it also serves as a robust protecting group, particularly the tosyl group for amines. fiveable.mewikipedia.org Its rigid and well-defined geometry can help constrain the conformation of a molecule, allowing for a more precise fit into the active site of a biological target like an enzyme or receptor. nih.govresearchgate.net Furthermore, recent advances have highlighted the use of sulfonyl fluorides in "click chemistry" and as covalent warheads for targeted drug design, further expanding the strategic importance of this functional group. researchgate.netacs.org
Historical Development of Pyrrole-Sulfone Synthesis
The synthesis of pyrrole-sulfones, which links the pyrrole ring directly to a sulfonyl group, has evolved through various synthetic strategies. A landmark method in this area is the Van Leusen pyrrole synthesis. wikipedia.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (an enone or a similar Michael acceptor) in the presence of a base to construct the pyrrole ring. wikipedia.orgnih.gov This cycloaddition reaction is a powerful tool for creating substituted pyrroles, often with the tosyl group remaining as a substituent on the final product or being eliminated in the final aromatization step. researchgate.net
Early research, such as a 1982 study on the synthesis and rearrangement of pyrrolyl sulfides and sulfones, laid the groundwork for understanding the chemistry of these compounds. acs.org Modifications of the Van Leusen reaction, such as using α,β-unsaturated sulfonyl compounds as starting materials, have provided routes to pyrrole-3-sulfones. researchgate.net Other approaches involve the direct functionalization of the pyrrole ring. While the electron-rich nature of pyrrole makes it susceptible to electrophilic attack, direct sulfonation can be challenging and lead to polymerization. nih.gov Therefore, methods often involve the use of N-protected pyrroles to control reactivity and regioselectivity. nih.govacs.org For instance, the acylation of N-tosyl pyrrole has been studied to understand its reactivity compared to other N-protected pyrroles. nih.govacs.org The development of these synthetic methodologies has been crucial for providing access to a wide range of pyrrole-sulfone derivatives for further study and application.
Data Tables
Table 1: Physicochemical Properties of a Representative Pyrrole-Sulfone
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrrole | nih.gov |
| Molecular Formula | C₁₂H₁₃NO₂S | nih.gov |
| Molecular Weight | 235.30 g/mol | nih.gov |
| XLogP3-AA | 2.6 | nih.gov |
| Exact Mass | 235.06669983 Da | nih.gov |
Note: Data is for the related compound 4-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrrole as a representative example.
Table 2: Key Synthetic Reactions for Pyrrole Ring Formation
| Reaction Name | Key Reactants | Description |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, amine/ammonia | A straightforward condensation reaction to form the pyrrole ring. organic-chemistry.org |
| Hantzsch Pyrrole Synthesis | α-halo ketone, β-ketoester, amine/ammonia | A multi-component reaction leading to substituted pyrroles. wikipedia.org |
| Knorr Pyrrole Synthesis | α-amino ketone, compound with an activated methylene (B1212753) group | A classic method for synthesizing substituted pyrroles, often used for porphyrin synthesis. wikipedia.orgrsc.org |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Michael acceptor (e.g., enone) | A versatile [3+2] cycloaddition for synthesizing pyrroles, often resulting in sulfonyl-substituted products. wikipedia.orgnih.gov |
| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene | A reaction sequence involving a 1,4-addition followed by cyclization and elimination to form the pyrrole. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
121668-76-6 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NO2S/c1-9-4-6-10(7-5-9)15(13,14)11-3-2-8-12-11/h2-8,12H,1H3 |
InChI Key |
NQTVFNSSDCHPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies on 1h Pyrrole, 2 4 Methylphenyl Sulfonyl Chemistry
Investigation of Rate-Determining Steps in Pyrrole (B145914) Formation
The formation of the 2-tosylpyrrole scaffold can be achieved through various synthetic routes, with the Paal-Knorr and Van Leusen syntheses being prominent examples. Mechanistic studies on these and related reactions have sought to identify the rate-determining step, which is critical for optimizing reaction conditions.
In the context of the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, the rate-determining step has been a subject of detailed investigation. For the general Paal-Knorr pyrrole synthesis, the ring formation step is considered to be the rate-determining step alfa-chemistry.com. Computational studies using density functional theory (DFT) have further elucidated this process, suggesting that the cyclization of a hemiaminal intermediate is the preferred and rate-limiting pathway organic-chemistry.orgwikipedia.org. This step involves the intramolecular attack of the nitrogen on a carbonyl group to form the five-membered ring.
The following table summarizes the proposed rate-determining steps in common pyrrole syntheses that can be adapted for 2-tosylpyrrole.
| Synthesis Method | Proposed Rate-Determining Step | Mechanistic Insights |
| Paal-Knorr Synthesis | Ring formation (cyclization of hemiaminal) | Supported by kinetic and computational studies, this step has the highest energy barrier. |
| Van Leusen Synthesis | [3+2] Cycloaddition | The nucleophilicity of the TosMIC anion and the electrophilicity of the reaction partner are key factors. |
Nucleophilic Addition and Elimination Pathways
The electron-withdrawing tosyl group at the C2 position of the pyrrole ring renders the ring electron-deficient, thereby influencing its susceptibility to nucleophilic attack. Nucleophilic addition and subsequent elimination (SNAr-type reactions) are important pathways for the functionalization of 2-tosylpyrrole.
The mechanism of nucleophilic addition to carbonyl compounds, a related process, involves the attack of a nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate masterorganicchemistry.com. In the case of 2-tosylpyrrole, nucleophilic attack can occur at the carbon atoms of the pyrrole ring, particularly at the C5 position, which is activated by the sulfonyl group. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing tosyl group. Subsequent elimination of a leaving group, if present, or protonation leads to the final product.
Theoretical studies on nucleophilic substitution at a sulfonyl sulfur center suggest that these reactions often proceed via an addition-elimination mechanism, forming a transient hypervalent sulfur intermediate researchgate.net. While this applies to reactions at the sulfur atom itself, the electronic influence on the pyrrole ring is a key consequence.
Elimination reactions are also a feature of the chemistry of sulfonylpyrroles, particularly in their synthesis. For instance, in the Van Leusen synthesis, the final step involves the elimination of the tosyl group (as p-toluenesulfinic acid) to generate the aromatic pyrrole ring nih.govmdpi.com. This elimination is typically base-promoted and is a concerted process that leads to the formation of the C2=C3 double bond within the newly formed ring dalalinstitute.comlibretexts.orgmasterorganicchemistry.comyoutube.com.
Radical Reaction Mechanisms in Sulfonylpyrrole Formation and Transformation
Radical reactions provide an alternative pathway for the synthesis and functionalization of sulfonylpyrroles. These reactions involve intermediates with unpaired electrons and often proceed under milder conditions than their ionic counterparts.
The formation of 2-tosylpyrrole derivatives can be achieved through radical cyclization pathways. Studies on related 1-(2-bromobenzyl)-2-alkanesulfonylpyrroles have shown that they undergo oxidative radical cyclization upon treatment with radical initiators like AIBN and tri-n-butyltin hydride researchgate.net. The proposed mechanism involves the formation of an aryl radical which then attacks the pyrrole ring. Interestingly, these reactions can be accompanied by reductive desulfonylation, suggesting that the sulfonyl group can be cleaved under radical conditions researchgate.net. Deuterium labeling studies have supported that radical addition occurs at the α-position of the pyrrole nucleus that does not bear the sulfonyl group researchgate.net.
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical intermediates nih.govlibretexts.orgrsc.orgnih.gov. ESR studies on pyrrole radical cations have provided insights into their electronic structure rsc.org. In the context of sulfonyl radicals, ESR has been used to study their conformation and hyperfine splittings researchgate.net. While specific ESR studies on the 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- radical are not widely reported, the technique is invaluable for probing the potential involvement of radical intermediates in its reactions.
The following table outlines key aspects of radical mechanisms involving sulfonylpyrroles.
| Radical Process | Mechanistic Details | Experimental Evidence |
| Radical Cyclization | Formation of an aryl or alkyl radical followed by intramolecular attack on the pyrrole ring. | Product analysis from reactions of haloalkyl-substituted sulfonylpyrroles. |
| Reductive Desulfonylation | Cleavage of the C-S bond under radical conditions. | Observation of desulfonylated products during radical cyclization reactions. |
| Radical Characterization | Detection and structural analysis of radical intermediates. | ESR spectroscopy of related pyrrole radical cations and sulfonyl radicals. |
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of precursors containing the 2-tosylpyrrole moiety are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions can proceed through various mechanisms, including those mediated by transition metals.
Palladium-catalyzed intramolecular Heck reactions have been employed for the dearomative cyclization of pyrrole derivatives, leading to the formation of pyrroline-containing spirocyclic or fused ring systems. The mechanism of the Heck reaction involves oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination.
Gold-catalyzed cyclizations have also emerged as a potent tool in heterocyclic synthesis. Gold(I) catalysts, acting as soft Lewis acids, can activate alkynes and allenes towards nucleophilic attack beilstein-journals.orgbeilstein-journals.orgescholarship.orgkuleuven.be. In the context of 2-tosylpyrrole derivatives bearing alkyne functionalities, gold catalysis can facilitate intramolecular cyclization through a 5-exo-dig or 6-endo-dig pathway, depending on the substrate and reaction conditions beilstein-journals.org. The mechanism typically involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and promotes the intramolecular nucleophilic attack by the pyrrole ring or a tethered nucleophile.
Influence of Catalysts and Reagents on Reaction Selectivity and Mechanism
The choice of catalysts and reagents plays a pivotal role in directing the selectivity and influencing the underlying mechanism of reactions involving 2-tosylpyrrole.
Lewis acids , such as BF3·OEt2, Sc(OTf)3, and others, are commonly employed in pyrrole synthesis to activate substrates and promote cyclization rsc.org. In the synthesis of polysubstituted pyrroles, Lewis acids can catalyze cascade reactions, leading to complex molecular architectures in a single step rsc.org. For instance, in the synthesis of N-sulfonyl pyrroles from vinylogous carbamates, a Lewis acid promotes a 5-exo-trig cyclization through the formation of oxocarbenium and N-sulfonyliminium ions.
Bases are crucial in reactions such as the Van Leusen pyrrole synthesis, where they are required for the deprotonation of TosMIC to generate the reactive nucleophile nih.govmdpi.com. The choice of base can also influence the outcome of the reaction. For example, in the reaction of TosMIC with certain Michael acceptors, the use of a lithium base versus a sodium base can lead to different products, highlighting the role of the counterion in the reaction mechanism nih.gov.
Transition metal catalysts , particularly those based on palladium and gold, are instrumental in mediating a variety of transformations of 2-tosylpyrrole derivatives. Palladium catalysts are key in cross-coupling and intramolecular cyclization reactions like the Heck reaction. Gold catalysts excel in activating C-C multiple bonds for intramolecular cyclizations, often exhibiting unique regioselectivity beilstein-journals.orgbeilstein-journals.orgescholarship.orgkuleuven.beresearchgate.net. The ligand environment around the metal center is also critical in controlling the reactivity and selectivity of these catalytic processes.
The following table summarizes the influence of different types of catalysts and reagents.
| Catalyst/Reagent Type | Role in Reaction Mechanism | Examples of Influence on Selectivity |
| Lewis Acids | Activation of electrophiles, promotion of cyclization. | Control of regioselectivity in cascade reactions. |
| Bases | Generation of nucleophiles, promotion of elimination. | Can influence product distribution based on the counterion. |
| Transition Metals | Catalysis of cross-coupling and cyclization reactions. | Ligand-dependent control of regioselectivity and enantioselectivity. |
Tautomeric Equilibria Studies of Pyrrole-Sulfone Systems
Tautomerism, the interconversion of constitutional isomers, is a potential phenomenon in pyrrole-sulfone systems, although 1H-pyrroles are generally stable aromatic compounds. The presence of the strongly electron-withdrawing sulfonyl group could potentially influence the tautomeric equilibrium by stabilizing alternative forms.
While the aromatic 1H-pyrrole tautomer is thermodynamically highly favored, the possibility of other tautomers, such as 2H- or 3H-pyrroles (pyrrolenines), cannot be entirely dismissed, especially as transient intermediates in reactions. Computational studies on related heterocyclic systems have been instrumental in evaluating the relative energies of different tautomers and understanding the factors that govern their stability. For instance, DFT calculations can provide insights into the gas-phase and solution-phase energetics of tautomeric equilibria.
Experimental studies, often employing spectroscopic techniques like NMR and UV-Vis, are used to probe tautomeric equilibria in solution. However, for 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-, the aromatic 1H-tautomer is expected to be the overwhelmingly predominant species under normal conditions due to the large energy penalty associated with disrupting the aromaticity of the pyrrole ring. Any significant population of non-aromatic tautomers would likely require specific structural features or extreme conditions that destabilize the aromatic form.
Chemical Transformations and Functionalization of 1h Pyrrole, 2 4 Methylphenyl Sulfonyl
Functionalization of the Pyrrole (B145914) Ring System
The presence of the electron-withdrawing tosyl group at the C2 position significantly influences the reactivity of the pyrrole ring. While pyrrole itself is highly activated towards electrophilic attack, the tosyl group deactivates the ring, making reactions less facile but often more regioselective compared to unsubstituted pyrrole.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the 2-tosylpyrrole ring is a key method for introducing further functional groups. The tosyl group generally directs incoming electrophiles to the C4 and C5 positions.
Nitration: The nitration of 2-substituted pyrroles requires carefully controlled conditions to prevent polymerization, which is a common side reaction for pyrroles in strong acids. stackexchange.com Using milder nitrating agents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), allows for the introduction of a nitro group. For 2-substituted pyrroles, nitration typically yields a mixture of the 4-nitro and 5-nitro isomers. researchgate.net The electron-withdrawing nature of the 2-cyano group, which is analogous to the 2-tosyl group, has been shown to direct nitration to the 4- and 5-positions. researchgate.net
Bromination: The bromination of pyrroles bearing electron-withdrawing groups has been studied to understand the regiochemical outcomes. While pyrrole itself is highly reactive and can lead to polybrominated products, the deactivating effect of the tosyl group allows for more controlled reactions. researchgate.net Studies on related N-substituted pyrroles show that bromination with reagents like N-bromosuccinimide (NBS) can be highly regioselective. For instance, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS favors substitution at the β-position (C3/C4) of the pyrrole ring over the more activated α-position of the thiophene rings. researchgate.net This suggests that direct bromination of 2-tosylpyrrole would likely occur at the C4 or C5 position.
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Typical Position of Substitution | Product(s) |
|---|---|---|---|
| Nitration | Acetyl Nitrate (HNO₃/Ac₂O) | C4 and C5 | 1H-Pyrrole, 4-nitro-2-[(4-methylphenyl)sulfonyl]- and 1H-Pyrrole, 5-nitro-2-[(4-methylphenyl)sulfonyl]- |
| Bromination | N-Bromosuccinimide (NBS) | C4 and/or C5 | 1H-Pyrrole, 4-bromo-2-[(4-methylphenyl)sulfonyl]- and/or 1H-Pyrrole, 4,5-dibromo-2-[(4-methylphenyl)sulfonyl]- |
Mannich Reactions
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. For pyrroles, this reaction is a form of electrophilic substitution. The reaction involves an aldehyde (commonly formaldehyde) and a primary or secondary amine, which form an electrophilic iminium ion in situ.
The pyrrole ring acts as the nucleophile, attacking the iminium ion. In unsubstituted pyrrole, this attack occurs predominantly at the C2 position. However, with the C2 position blocked by the tosyl group in 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-, substitution is directed to other available positions on the ring. Given the electronic deactivation by the sulfonyl group, the reaction would be expected to proceed at the C5 or C4 positions, leading to the corresponding aminomethyl derivatives.
Oxidation Reactions
The controlled oxidation of pyrroles can lead to valuable synthetic intermediates such as pyrrolinones, which are present in numerous biologically active compounds. While the pyrrole ring is often susceptible to over-oxidation and polymerization, the presence of an electron-withdrawing N-sulfonyl group can stabilize the ring and allow for selective dearomatizing oxidation. nih.gov
A significant finding in this area is the controlled oxidation of N-tosylpyrrole using hypervalent iodine reagents. researchgate.net Reaction of N-tosylpyrrole with one equivalent of phenyliodine bis(trifluoroacetate) (PIFA) results in a quantitative conversion to a mixture of two key products: 1-tosyl-3-pyrrolin-2-one (in 81% yield) and 5-hydroxy-1-tosyl-3-pyrrolin-2-one (in 19% yield). researchgate.net This demonstrates a reliable method for converting the tosyl-protected pyrrole core into functionalized pyrrolinone structures.
Table 2: Oxidation of N-Tosylpyrrole
| Oxidant | Product(s) | Yield (%) |
|---|---|---|
| Phenyliodine bis(trifluoroacetate) (PIFA) | 1-tosyl-3-pyrrolin-2-one | 81 |
| 5-hydroxy-1-tosyl-3-pyrrolin-2-one | 19 |
Reactions with Sulfurated Reagents
The nucleophilic character of the pyrrole ring allows it to react with various electrophiles, including those containing sulfur. The introduction of a sulfur functional group, known as sulfenylation, can be achieved using sulfurated reagents where the sulfur atom acts as the electrophile. acsgcipr.org
For the 2-tosylpyrrole substrate, the pyrrole ring is less nucleophilic than unsubstituted pyrrole. However, under catalytic conditions, C-H sulfenylation is feasible. Copper-catalyzed methods have been developed for the direct sulfenylation of pyrroles using disulfides or thiols as the sulfur source. researchgate.net These reactions typically afford 2-sulfenyl pyrroles with high selectivity. researchgate.net In the case of 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-, the reaction would be expected to occur at the C5 position, yielding 1H-Pyrrole, 5-(organothio)-2-[(4-methylphenyl)sulfonyl]- derivatives. The reaction proceeds via attack of the pyrrole ring on an electrophilic sulfur species generated in the catalytic cycle.
Transformations Involving the Sulfonyl Moiety
The tosyl group is not merely a protecting or directing group; it can also be the site of chemical transformation, providing a gateway to other sulfur-containing functionalities.
Sulfonamide Functionalization via Sulfonyl Pyrroles
The N-S bond in N-sulfonylpyrroles is relatively stable but can be cleaved under specific reductive conditions, transforming the sulfonyl group into a versatile synthetic handle. researchgate.net This strategy allows for the diversification of primary sulfonamides, from which N-sulfonylpyrroles are readily prepared via the Paal-Knorr or Clauson-Kaas pyrrole synthesis. researchgate.netresearchgate.net
Recent research has shown that N-sulfonylpyrroles can undergo reductive S-N bond cleavage using photoredox or electrochemical methods. researchgate.net This process generates a sulfinate intermediate. This highly valuable sulfinate species can then be trapped in situ with various electrophiles. For example, reaction with methyl iodide (MeI) yields the corresponding methyl sulfone. researchgate.net Alternatively, hydrolysis of the sulfinate intermediate provides a route to sulfonic acids or their corresponding sulfonates. researchgate.net This methodology represents a powerful tool for late-stage functionalization, enabling the conversion of a stable sulfonamide into other important sulfur-based functional groups.
Table 3: Transformations of the Sulfonyl Moiety
| Reaction Type | Conditions | Intermediate | Final Product Type |
|---|---|---|---|
| Reductive S-N Cleavage | Photoredox or Electrochemical Reduction, followed by electrophile (e.g., MeI) | Sulfinate | Sulfone |
| Reductive Cleavage, followed by hydrolysis | Sulfinate | Sulfonic Acid / Sulfonate |
Trans-sulfonylations
Trans-sulfonylation refers to a class of reactions where the sulfonyl moiety of a molecule is exchanged. While direct trans-sulfonylation on C-sulfonylated pyrroles is not extensively documented, analogous transformations on related sulfonamides provide a basis for potential synthetic routes. A common strategy involves the conversion of a stable sulfonamide into a more reactive sulfonyl intermediate, such as a sulfonyl chloride.
Recent methodologies have demonstrated that primary sulfonamides can be activated by reagents like Pyry-BF4 to form sulfonyl chlorides under mild conditions nih.gov. These in-situ generated sulfonyl chlorides are highly reactive electrophiles that can be trapped by a variety of nucleophiles, including different amines, to form new sulfonamides nih.gov. This two-step process effectively achieves a trans-sulfonylation. Although the target compound is a C-sulfonyl pyrrole, the N-H group of the pyrrole ring has acidic properties (pKa ≈ 17.5), allowing it to behave similarly to a primary sulfonamide in certain contexts, particularly in its deprotonated form wikipedia.org.
Furthermore, the versatility of sulfonyl pyrroles as "synthetic linchpins" has been highlighted, where the N-Ts bond can be cleaved and functionalized. While this applies directly to N-sulfonyl pyrroles, the principles of activating the sulfur center for subsequent reactions are broadly relevant in sulfonyl chemistry researchgate.net.
Nucleophilic Displacements Involving Sulfonyl Groups
The sulfonyl group is an excellent leaving group in certain nucleophilic aromatic substitution (SNAr) reactions. However, displacing a sulfonyl group from a carbon atom of an aromatic or heteroaromatic ring typically requires specific activation. The carbon-sulfur bond is strong, and the pyrrole ring is inherently electron-rich, which makes it resistant to nucleophilic attack quimicaorganica.org.
Despite this, the presence of the strongly deactivating sulfonyl group can facilitate nucleophilic substitution by stabilizing the intermediate Meisenheimer complex that forms upon nucleophilic attack quimicaorganica.org. Reactions involving nucleophilic displacement alpha to a sulfonyl group have been studied in various systems acs.org. For the reaction to proceed on the 2-tosyl-1H-pyrrole, a potent nucleophile would be required, and the reaction would likely target the carbon atom to which the sulfonyl group is attached (the C2 position).
Mechanistic studies on sulfonyl compounds show that nucleophilic attack can occur at either the sulfur atom or the carbon atom, depending on the nucleophile and the substrate scispace.com. For 2-tosyl-1H-pyrrole, attack at the sulfur atom by a strong nucleophile like an organometallic reagent could lead to the cleavage of the C-S bond, resulting in a desulfonylated pyrrole. An example of this reactivity is seen in N-sulfonyl pyrroles, where Grignard reagents can attack the sulfur atom to yield 2-substituted pyrroles researchgate.net.
| Reagent | Proposed Reaction Type | Potential Product |
| Strong Nucleophile (e.g., PhMgBr) | Nucleophilic attack at sulfur | 1H-Pyrrole |
| Activating Agent + Nucleophile | Ipso-Substitution (SNAr) | 2-substituted-1H-pyrrole |
Post-Synthetic Diversification Strategies
The 2-tosyl-1H-pyrrole scaffold is a valuable intermediate for post-synthetic diversification, allowing for the generation of a library of complex molecules. The sulfonyl group can be seen as a versatile handle that can be transformed into various other functionalities.
One key strategy involves the reductive cleavage of the sulfonyl group. This can be achieved through electrochemical methods or photoredox catalysis, which generate a sulfinate intermediate. This sulfinate is a versatile species that can be trapped in situ with electrophiles, such as methyl iodide, to form methyl sulfones. This transformation effectively converts the sulfonyl pyrrole into a different class of sulfur-containing compound, showcasing the utility of the sulfonyl group as a precursor to other functionalities researchgate.net.
The acidic N-H proton also provides a crucial point for diversification. Deprotonation with a suitable base generates the pyrrolide anion, which is a potent nucleophile. This anion can react with a wide array of electrophiles, such as alkyl halides or acyl chlorides, to install substituents on the nitrogen atom in a highly regioselective manner wikipedia.orgorganic-chemistry.org. This N-functionalization is a fundamental strategy for modifying the properties of the pyrrole system.
| Strategy | Reagent(s) | Intermediate | Final Product Class |
| Reductive Functionalization | Electrolysis / Blue Light + PC, then MeI | Sulfinate | Methyl Sulfone |
| N-Alkylation | Base (e.g., NaH), then Alkyl Halide (RX) | Pyrrolide anion | N-Alkyl-2-tosylpyrrole |
| N-Acylation | Base (e.g., NaH), then Acyl Chloride (RCOCl) | Pyrrolide anion | N-Acyl-2-tosylpyrrole |
Derivatization at Peripheral Positions for Analog Synthesis
The synthesis of analogs of 2-tosyl-1H-pyrrole often involves derivatization at the peripheral positions of the pyrrole ring (C3, C4, C5) and the nitrogen atom (N1). The tosyl group at C2 exerts a strong directing effect on subsequent electrophilic substitution reactions. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophiles but directs incoming substituents primarily to the C4 and sometimes C5 positions.
Furthermore, the acidic N-H proton allows for straightforward N-substitution. Reaction of 2-tosyl-1H-pyrrole with a base followed by an electrophile is a common method for introducing a wide variety of substituents at the N1 position. This approach has been used to synthesize libraries of N-substituted pyrroles for various applications organic-chemistry.org.
The synthesis of substituted 2-tosylpyrroles can also be achieved through cyclization strategies. For example, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with substituted vinyl ethers can produce a range of substituted pyrroles, including those with functional groups at the C5 position organic-chemistry.org. This allows for the construction of analogs with diverse substitution patterns, which is crucial for structure-activity relationship studies in medicinal chemistry. A one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis is another powerful method for generating 2,5-disubstituted N-sulfonyl pyrroles rsc.org. Although these methods produce N-sulfonylated products, they highlight advanced strategies for creating substituted pyrrole cores that could be adapted.
Advanced Topics and Future Research Directions in 1h Pyrrole, 2 4 Methylphenyl Sulfonyl Chemistry
Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
The synthesis of 2-sulfonylpyrrole derivatives often relies on established methods like the [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and suitable alkynes. nih.gov However, future research is geared towards developing more efficient and selective catalytic systems to overcome limitations such as harsh reaction conditions, long reaction times, and low yields. nih.gov
Emerging Catalytic Strategies:
Heterogeneous Catalysts: The use of solid-supported catalysts is a promising direction. For instance, magnetically recyclable nanocatalysts, such as copper-impregnated magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), have shown high reactivity in the synthesis of polysubstituted pyrroles under solvent-free conditions. researchgate.net Similarly, heterogeneous cobalt catalysts have been employed for the cascade synthesis of pyrroles from nitroarenes. researchgate.net Adapting these systems for the synthesis of 2-tosylpyrrole could offer significant advantages in terms of catalyst recovery and reuse. researchgate.netresearchgate.net
Transition Metal Catalysis: While traditional methods exist, novel transition-metal-catalyzed approaches are being explored. Iridium-catalyzed reactions that link secondary alcohols and amino alcohols to form the pyrrole (B145914) ring represent a sustainable and atom-economic strategy. nih.gov Research into manganese, palladium, rhodium, and copper-based catalysts also shows promise for developing highly regioselective and efficient syntheses of substituted pyrroles. organic-chemistry.orgnih.gov The challenge lies in tailoring these systems for substrates relevant to 2-tosylpyrrole synthesis.
Bifunctional Catalysts: Materials possessing both acidic and basic sites, such as Preyssler heteropolyacids supported on mesoporous alumina, can catalyze reactions under solvent-free conditions with high selectivity. mdpi.com Such bifunctional systems could streamline the synthesis of 2-tosylpyrrole by facilitating multiple reaction steps in a one-pot fashion.
Future efforts will likely focus on designing catalysts that offer high turnover numbers, operate under mild conditions, and provide precise control over the regioselectivity of substitution on the pyrrole ring.
Exploration of New Functionalization Strategies for Complex Molecular Architectures
The 2-tosylpyrrole scaffold is a versatile building block. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution but also enables other modes of reactivity, which are being actively explored for the construction of complex molecules.
Innovative Functionalization Approaches:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides by generating sulfonyl radical intermediates. researchgate.netacs.org This strategy can be applied to 2-tosylpyrroles to introduce a variety of functional groups onto the molecule. researchgate.net An unprecedented dehydrogenative aromatization and C3-sulfonylation of pyrrolidines using photoredox catalysis highlights the novel reactivity that can be accessed. d-nb.info
C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce new bonds. While challenging on the electron-deficient 2-tosylpyrrole ring, developing catalytic systems that can selectively activate C-H bonds at other positions (e.g., C4 or C5) would be a significant advancement.
Cross-Coupling Reactions: Pyrrolyl halides are often unstable, hindering their use in cross-coupling reactions. bath.ac.uk A promising alternative is the use of pyrrolylsulfonium salts as stable pseudohalide coupling partners. These can be synthesized regioselectively and have shown applicability in Stille couplings, opening a new avenue for constructing complex biaryl and other coupled systems based on the 2-tosylpyrrole core. bath.ac.uk
The development of these strategies will enable the synthesis of libraries of complex 2-tosylpyrrole derivatives for applications in medicinal chemistry and materials science.
Green Chemistry Innovations in Sustainable Sulfonylpyrrole Synthesis
The principles of green chemistry are increasingly influencing synthetic route design. For sulfonylpyrroles, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Sustainable Synthetic Methodologies:
Benign Solvents and Conditions: A key focus is the replacement of volatile organic compounds with greener alternatives. Water has been successfully used as a solvent for the Paal-Knorr pyrrole condensation, catalyzed by simple iron(III) chloride. organic-chemistry.org Lipase-catalyzed synthesis of pyrrole disulfides in ethanol further demonstrates the potential of biocatalysis in green solvents. mdpi.com Microwave-assisted synthesis, often in water or under solvent-free conditions, provides an energy-efficient alternative to conventional heating. beilstein-journals.org
Recyclable Catalysts: The development of recyclable catalysts is central to sustainable synthesis. Heterogeneous catalysts, such as magnetically separable nanoparticles and alumina-supported Preyssler heteropolyacids, allow for easy separation and reuse, minimizing catalyst waste. researchgate.netmdpi.combeilstein-journals.org
Atom Economy: Catalytic routes that maximize the incorporation of atoms from reactants into the final product are highly desirable. The iridium-catalyzed synthesis of pyrroles from alcohols, which produces only hydrogen gas as a byproduct, is an excellent example of an atom-economic reaction. nih.gov
Future research will aim to integrate these green principles into a holistic synthetic strategy for 2-tosylpyrrole, from the selection of starting materials to the final purification steps.
Table 1: Comparison of Catalytic Systems for Pyrrole Synthesis
| Catalyst Type | Example | Key Advantages | Potential for 2-Tosylpyrrole Synthesis |
|---|---|---|---|
| Heterogeneous | Cu@imine/Fe3O4 MNPs researchgate.net | Recyclable, solvent-free conditions | High; offers improved sustainability and catalyst recovery. |
| Homogeneous | Iridium Complex nih.gov | High atom economy, mild conditions | Moderate; requires adaptation for sulfonylated precursors. |
| Bifunctional | PW/Al2O3 mdpi.com | Solvent-free, high selectivity | High; could enable one-pot tandem reactions. |
| Biocatalyst | Lipase mdpi.com | Green solvent (ethanol), mild conditions | Moderate; substrate scope for sulfonylpyrroles needs investigation. |
Application of Advanced Spectroscopic Techniques for Deeper Structural and Mechanistic Insights
While standard spectroscopic methods like 1H and 13C NMR are routine, advanced techniques are crucial for unambiguously characterizing complex 2-tosylpyrrole derivatives and for elucidating reaction mechanisms.
Advanced Analytical Methods:
Mass Spectrometry (MS): Tandem mass spectrometry, using techniques like electrospray ionization ion trap (ESI-ITMS) and quadrupole time-of-flight (QTOF-MS), is invaluable for studying the fragmentation pathways of substituted pyrroles. nih.gov The fragmentation patterns are highly dependent on the substituents at the 2-position, and detailed analysis can confirm the structure of novel derivatives and identify intermediates in reaction mixtures. nih.govwvu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex molecular architectures, 1D NMR is often insufficient. Advanced 2D NMR techniques are essential for complete structural assignment.
HSQC (Heteronuclear Single Quantum Coherence): Establishes correlations between protons and directly attached carbons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. ipb.pt
Solid-State NMR: For materials or poorly soluble compounds, solid-state NMR, especially at high magnetic fields, can provide unique insights into structure and dynamics. news-medical.net
These advanced techniques, when used in combination, provide a powerful toolkit for chemists to gain deep insights into the structure, connectivity, and dynamic behavior of molecules related to 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling data-driven approaches to reaction planning and outcome prediction.
Computational Tools in Synthesis:
Retrosynthesis Prediction: AI-powered tools can propose synthetic routes to complex target molecules by working backward from the product. zju.edu.cnarxiv.org These models are trained on vast databases of known reactions and can identify novel or non-intuitive disconnections. illinois.edu For a target containing the 2-tosylpyrrole core, an AI model could suggest various strategies for its construction or further elaboration. researchgate.net
Reaction Outcome and Yield Prediction: ML models can predict the likely products, side products, and yields of a chemical reaction under specific conditions. dntb.gov.uachemcopilot.com By analyzing factors like reactants, catalysts, solvents, and temperature, these tools can help chemists prioritize experiments and avoid unpromising reaction pathways. chemai.io This is particularly valuable for exploring new functionalization strategies for 2-tosylpyrrole, where experimental screening can be time-consuming. chemcopilot.com
Transfer Learning: A significant challenge in applying ML to chemistry is the often-limited availability of highly specific reaction data. Transfer learning addresses this by pre-training a model on a large, general reaction dataset before fine-tuning it on a smaller, more specific dataset. nih.gov This approach could be used to develop accurate predictive models for sulfonylpyrrole chemistry, even with limited published examples. nih.gov
The integration of AI and ML into the workflow of synthetic chemists promises to accelerate the discovery and optimization of synthetic routes to novel 2-tosylpyrrole derivatives.
Theoretical Predictions of Novel Reactivity and Selectivity in Underexplored Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate reaction mechanisms and predict the reactivity of molecules before they are synthesized in the lab.
The Role of Computational Chemistry:
Reactivity and Regioselectivity: The tosyl group significantly alters the electronic properties of the pyrrole ring. DFT calculations can be used to map the electron density, calculate molecular orbitals (such as the HOMO and LUMO), and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net This can guide the design of experiments for functionalizing the 2-tosylpyrrole core with high regioselectivity.
Mechanistic Elucidation: Computational modeling can be used to explore the potential energy surfaces of proposed reaction pathways. By calculating the energies of transition states and intermediates, chemists can gain a deeper understanding of the reaction mechanism. This is crucial for optimizing reaction conditions and for explaining unexpected outcomes.
Predicting Novel Transformations: Theoretical studies can explore hypothetical reactions that have not yet been attempted experimentally. By predicting the feasibility and potential outcomes of new transformations, computational chemistry can identify promising new areas of research in 2-tosylpyrrole chemistry, saving significant experimental effort. chemistryworld.com
The synergy between theoretical predictions and experimental validation will be a key driver of innovation, enabling the discovery of novel reactions and the rational design of more efficient synthetic processes for 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
